![molecular formula C14H16N2O3 B7486235 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B7486235.png)
2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate
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Overview
Description
2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone moiety, which is a bicyclic structure containing a phthalazine ring fused with a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.
Esterification: The phthalazinone core is then esterified with 2-methylpropyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials like phthalic anhydride, hydrazine derivatives, and 2-methylpropyl acetate.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Various oxidized phthalazinone derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like 4-substituted phthalazinones and phthalazinone-dithiocarbamate hybrids share structural similarities and biological activities with 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
This compound is unique due to its specific phthalazinone structure, which provides distinct biological activities and potential therapeutic applications. Its ability to inhibit specific kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-19-13(17)7-12-10-5-3-4-6-11(10)14(18)16-15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYBQXGGSQVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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